NS2B/NS3-IN-7
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Overview
Description
NS2B/NS3-IN-7 is a compound that has garnered significant interest in the scientific community due to its potential as an inhibitor of the NS2B-NS3 protease complex. This protease complex is crucial for the replication and maturation of several flaviviruses, including dengue virus and Zika virus . The inhibition of this protease complex can potentially halt the viral replication process, making this compound a promising candidate for antiviral drug development .
Preparation Methods
The synthesis of NS2B/NS3-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of the Core Structure: This step involves the creation of the core structure of the compound through a series of chemical reactions, such as condensation and cyclization.
Functionalization: The core structure is then functionalized by introducing various functional groups through reactions like alkylation, acylation, and halogenation.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
NS2B/NS3-IN-7 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction might produce an alcohol .
Scientific Research Applications
NS2B/NS3-IN-7 has a wide range of scientific research applications, including:
Mechanism of Action
NS2B/NS3-IN-7 exerts its effects by inhibiting the activity of the NS2B-NS3 protease complex. This complex is essential for the cleavage of viral polyproteins into functional units, which are necessary for viral replication and maturation . By binding to the active site of the protease, this compound prevents the cleavage of these polyproteins, thereby halting the viral replication process . The molecular targets involved in this mechanism include the catalytic triad of the protease, which consists of histidine, aspartate, and serine residues .
Comparison with Similar Compounds
NS2B/NS3-IN-7 is unique in its ability to inhibit the NS2B-NS3 protease complex with high specificity and potency. Similar compounds include:
This compound stands out due to its balanced profile of high specificity, potency, and favorable pharmacokinetic properties .
Properties
Molecular Formula |
C38H64N10O5 |
---|---|
Molecular Weight |
741.0 g/mol |
IUPAC Name |
2-[(5R,8R,15S,18S)-15,18-bis(4-aminobutyl)-5-(2-cyclohexylethyl)-4,7,14,17,20-pentaoxo-3,6,13,16,19-pentazabicyclo[20.3.1]hexacosa-1(25),22(26),23-trien-8-yl]guanidine |
InChI |
InChI=1S/C38H64N10O5/c39-20-7-4-15-29-34(50)43-22-9-6-17-31(48-38(41)42)37(53)47-32(19-18-26-11-2-1-3-12-26)35(51)44-25-28-14-10-13-27(23-28)24-33(49)45-30(36(52)46-29)16-5-8-21-40/h10,13-14,23,26,29-32H,1-9,11-12,15-22,24-25,39-40H2,(H,43,50)(H,44,51)(H,45,49)(H,46,52)(H,47,53)(H4,41,42,48)/t29-,30-,31+,32+/m0/s1 |
InChI Key |
FIPGAIBOAMKYLP-GASGPIRDSA-N |
Isomeric SMILES |
C1CCC(CC1)CC[C@@H]2C(=O)NCC3=CC=CC(=C3)CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N2)N=C(N)N)CCCCN)CCCCN |
Canonical SMILES |
C1CCC(CC1)CCC2C(=O)NCC3=CC=CC(=C3)CC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N2)N=C(N)N)CCCCN)CCCCN |
Origin of Product |
United States |
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